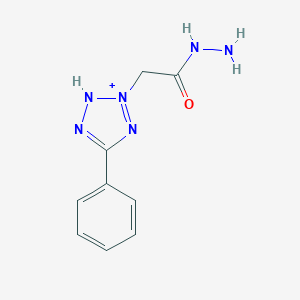
propan-2-yl 2-(4-benzenesulfonamido-1-hydroxynaphthalen-2-yl)-4,4,4-trifluoro-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
propan-2-yl 2-(4-benzenesulfonamido-1-hydroxynaphthalen-2-yl)-4,4,4-trifluoro-3-oxobutanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonamido group, a hydroxynaphthalenyl moiety, and a trifluoromethyl ketone group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-(4-benzenesulfonamido-1-hydroxynaphthalen-2-yl)-4,4,4-trifluoro-3-oxobutanoate typically involves multiple steps. One common method includes the following steps:
Formation of the benzenesulfonamido intermediate: This step involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamido group.
Coupling with the naphthalenyl moiety: The benzenesulfonamido intermediate is then coupled with a hydroxynaphthalenyl derivative under suitable conditions.
Introduction of the trifluoromethyl ketone group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and controlled environments to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
propan-2-yl 2-(4-benzenesulfonamido-1-hydroxynaphthalen-2-yl)-4,4,4-trifluoro-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxynaphthalenyl moiety can be oxidized to form quinones.
Reduction: The trifluoromethyl ketone group can be reduced to form alcohols.
Substitution: The benzenesulfonamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
propan-2-yl 2-(4-benzenesulfonamido-1-hydroxynaphthalen-2-yl)-4,4,4-trifluoro-3-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its trifluoromethyl ketone group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of propan-2-yl 2-(4-benzenesulfonamido-1-hydroxynaphthalen-2-yl)-4,4,4-trifluoro-3-oxobutanoate involves its interaction with specific molecular targets. The trifluoromethyl ketone group is known to form strong interactions with enzyme active sites, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[4-(Propan-2-yl)benzenesulfonamido]thiophene-2-carboxylic acid
- 2-(adamantan-1-yl)-2-[4-(propan-2-yl)benzenesulfonamido]acetic acid
- 3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid
Uniqueness
propan-2-yl 2-(4-benzenesulfonamido-1-hydroxynaphthalen-2-yl)-4,4,4-trifluoro-3-oxobutanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl ketone group, in particular, enhances its potential as an enzyme inhibitor, setting it apart from similar compounds.
Eigenschaften
IUPAC Name |
propan-2-yl 2-[4-(benzenesulfonamido)-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3NO6S/c1-13(2)33-22(30)19(21(29)23(24,25)26)17-12-18(15-10-6-7-11-16(15)20(17)28)27-34(31,32)14-8-4-3-5-9-14/h3-13,19,27-28H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXMXHNWINRMCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C1=C(C2=CC=CC=C2C(=C1)NS(=O)(=O)C3=CC=CC=C3)O)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(hydrazinocarbonyl)-2-methylpropyl]benzenesulfonamide](/img/structure/B417164.png)
![N-[(4-methyl-1-piperazinyl)carbothioyl]nicotinamide](/img/structure/B417165.png)
![2-[(Carbamothioylamino)carbamoyl]benzoic acid](/img/structure/B417167.png)
![1-({[amino(imino)methyl]amino}sulfonyl)-4-[(anilinocarbothioyl)amino]benzene](/img/structure/B417168.png)
![2,4-Dimethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]pyridinium](/img/structure/B417170.png)
![2,5-Dimethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]pyridinium](/img/structure/B417172.png)




![(5Z)-2-(4-fluoroanilino)-5-[(4-methyl-3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B417181.png)
![2-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B417183.png)
![(5Z)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B417185.png)
